molecular formula C14H12F2N2O B4246154 1-(2-Fluorophenyl)-3-[(4-fluorophenyl)methyl]urea

1-(2-Fluorophenyl)-3-[(4-fluorophenyl)methyl]urea

Cat. No.: B4246154
M. Wt: 262.25 g/mol
InChI Key: XHSRDVMJIFZBPD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N’-(2-fluorophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of two fluorinated aromatic rings attached to a central urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-N’-(2-fluorophenyl)urea typically involves the reaction of 4-fluorobenzylamine with 2-fluoroaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods: In an industrial setting, the production of N-(4-fluorobenzyl)-N’-(2-fluorophenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorobenzyl)-N’-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents and catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Fluorinated urea derivatives.

    Reduction: Fluorinated amine derivatives.

    Substitution: Nitro or halogen-substituted fluorinated urea derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-N’-(2-fluorophenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of advanced materials with unique properties, such as fluorinated polymers or coatings.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: It may be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N’-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms in the aromatic rings can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

  • N-(4-chlorobenzyl)-N’-(2-chlorophenyl)urea
  • N-(4-methylbenzyl)-N’-(2-methylphenyl)urea
  • N-(4-bromobenzyl)-N’-(2-bromophenyl)urea

Comparison: N-(4-fluorobenzyl)-N’-(2-fluorophenyl)urea is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding interactions with molecular targets compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c15-11-7-5-10(6-8-11)9-17-14(19)18-13-4-2-1-3-12(13)16/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSRDVMJIFZBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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